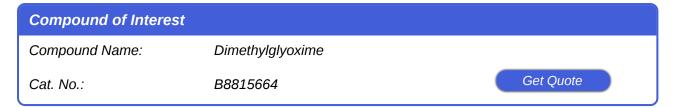


# Synthesis of Dimethylglyoxime from Butanone: A Comprehensive Technical Guide

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This technical guide provides an in-depth overview of the synthesis of **dimethylglyoxime** from butanone, tailored for researchers, scientists, and professionals in drug development. The document outlines the detailed reaction pathway, experimental protocols, and quantitative data associated with the synthesis.

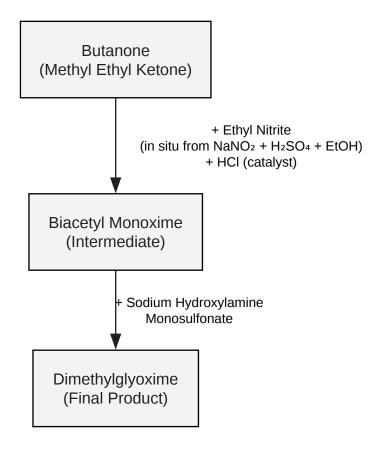
## Introduction

**Dimethylglyoxime** (dmgH<sub>2</sub>), a dioxime derivative of butane-2,3-dione, is a crucial chelating agent in analytical chemistry and coordination chemistry.[1][2] Its most prominent application lies in the selective precipitation and quantitative determination of metal ions such as nickel and palladium.[2][3][4][5] The synthesis from butanone (methyl ethyl ketone) is a well-established two-step process, involving the formation of an intermediate, biacetyl monoxime.[1] [6][7] This guide details the procedural steps, reaction conditions, and expected yields for this synthesis.

# **Overall Reaction Pathway**

The synthesis of **dimethylglyoxime** from butanone proceeds through two primary chemical transformations. First, butanone is converted to biacetyl monoxime via a nitrosation reaction. Subsequently, the biacetyl monoxime is oximated to yield the final product, **dimethylglyoxime**.





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Caption: Overall reaction pathway for the synthesis of **dimethylglyoxime** from butanone.

# **Experimental Protocols**

The following protocols are based on established laboratory procedures for the synthesis of **dimethylglyoxime** from butanone.[8]

Part A: Preparation of Biacetyl Monoxime from Butanone

This step involves the in-situ generation of ethyl nitrite, which then reacts with butanone in the presence of an acid catalyst to form the monoxime intermediate.

#### Reagents:

- Sodium Nitrite (NaNO<sub>2</sub>)
- Ethanol (90%)



- Sulfuric Acid (H<sub>2</sub>SO<sub>4</sub>, sp. gr. 1.84)
- Butanone (Methyl Ethyl Ketone), dried
- Hydrochloric Acid (HCl, sp. gr. 1.19)
- Anhydrous Copper Sulfate (for drying butanone)

#### Procedure:

- Preparation of Ethyl Nitrite:
  - Prepare two solutions. Solution I: 620 g of sodium nitrite and 285 cc of 90% ethanol,
     diluted with water to a total volume of 2.5 L. Solution II: 255 cc of sulfuric acid and 210 g of alcohol, diluted with water to 2.5 L.
  - Generate ethyl nitrite gas by slowly adding Solution II to Solution I in a suitable gas generation apparatus.[8]
- · Nitrosation of Butanone:
  - In a 2-L three-necked flask equipped with a condenser, thermometer, and a gas inlet tube,
     place 620 g of dried butanone.
  - Add 40 cc of concentrated hydrochloric acid to the butanone.[8]
  - Warm the mixture to 40°C.
  - Bubble the generated ethyl nitrite gas through the butanone solution while maintaining the temperature between 40°C and 55°C.[6][8]
  - After the addition of ethyl nitrite is complete, distill the mixture to remove the alcohol formed during the reaction, until the liquid temperature reaches 90°C. The resulting crude product is biacetyl monoxime.[8]

Part B: Synthesis of **Dimethylglyoxime** from Biacetyl Monoxime



The crude biacetyl monoxime is then converted to **dimethylglyoxime** by reacting it with sodium hydroxylamine monosulfonate.

#### Reagents:

- Crude Biacetyl Monoxime (from Part A)
- Sodium Nitrite (NaNO<sub>2</sub>)
- Sodium Bisulfite (Technical)
- Shaved Ice
- Sodium Hydroxide (NaOH)

#### Procedure:

- Preparation of Sodium Hydroxylamine Monosulfonate:
  - In a 12-L crock, mix 5 kg of shaved ice and 569 g of sodium nitrite.
  - Stir in a suspension of sodium bisulfite (containing ~1.1 kg of available SO<sub>2</sub>) in 750 cc of water.
  - Slowly add 150 cc of 10% sodium hydroxide solution, ensuring the temperature does not exceed 10°C.
  - Finally, add 1.2 kg of 20% sodium hydroxide solution, keeping the temperature below 25°C.[8]
- Oximation Reaction:
  - Add the crude biacetyl monoxime solution from Part A to the freshly prepared sodium hydroxylamine monosulfonate solution.
  - Heat the mixture to 70°C for one hour with constant stirring.[6]
  - Cool the solution to 25-30°C. The dimethylglyoxime will precipitate as white crystals.



- Filter the crystals and wash them with cold water until free of sulfate.[8]
- The resulting product is pure white dimethylglyoxime, which typically does not require further recrystallization.[8]

# **Data Presentation**

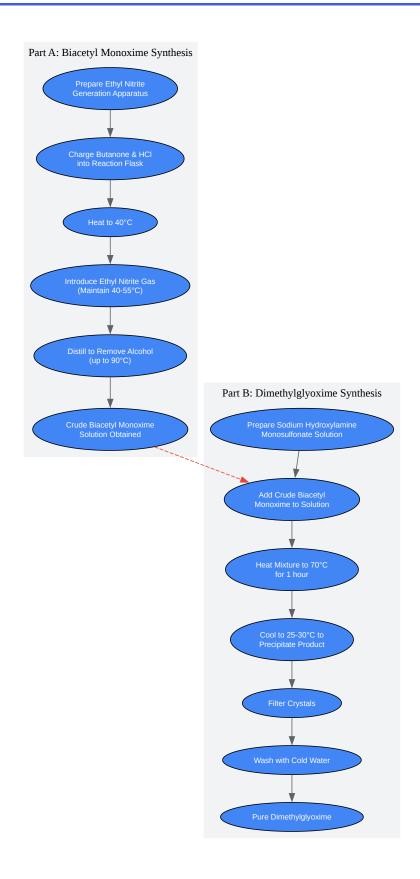
The following table summarizes the quantitative data associated with the synthesis process.

Parameter	Step 1: Biacetyl Monoxime Synthesis	Step 2: Dimethylglyoxime Synthesis	Overall Process
Reactants	Butanone, Ethyl Nitrite, HCl	Biacetyl Monoxime, Sodium Hydroxylamine Monosulfonate	Butanone
Temperature	40 - 55°C[6][8]	70°C (heating), 25- 30°C (cooling)[6][8]	-
Yield (Biacetyl Monoxime)	480 - 520 g (from 620 g butanone)[8]	-	-
Yield (Dimethylglyoxime)	-	540 - 575 g[6][8]	46% (reported in one instance)[9]
Melting Point (°C)	76.5 (recrystallized)[8]	238 - 241[1][6][8]	238 - 241
Product Appearance	Deep orange-red solution[9]	White crystalline powder[1][8]	White powder

# **Experimental Workflow Visualization**

The logical flow of the experimental procedure can be visualized as follows:





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Caption: Experimental workflow for the two-part synthesis of **dimethylglyoxime**.



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